3-(Trifluoromethyl)azetidin-3-ol

Overview

Description

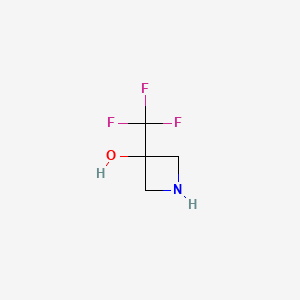

3-(Trifluoromethyl)azetidin-3-ol (CAS 848192-96-1, as its hydrochloride salt) is a four-membered azetidine ring derivative featuring a hydroxyl (-OH) and trifluoromethyl (-CF₃) group at the 3-position. This compound is notable for its structural rigidity and electronic effects imparted by the -CF₃ group, which enhances metabolic stability and lipophilicity in pharmaceutical applications . It is commonly utilized as a building block in drug discovery, particularly for kinase inhibitors and central nervous system (CNS) therapeutics due to its ability to modulate pharmacokinetic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)azetidin-3-ol typically involves the following steps:

Starting Material: The synthesis begins with (N-Boc)azetidin-3-one.

Horner–Wadsworth–Emmons Reaction: This reaction is catalyzed by DBU to obtain (N-Boc-azetidin-3-ylidene)acetate.

Aza-Michael Addition: The (N-Boc-azetidin-3-ylidene)acetate undergoes aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)azetidin-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various substituted azetidines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like organolithium compounds and Grignard reagents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted azetidines, ketones, aldehydes, and other functionalized derivatives .

Scientific Research Applications

Synthesis and Derivatives

Recent advances in synthetic methods have highlighted the versatility of azetidines, including 3-(trifluoromethyl)azetidin-3-ol. The synthesis of this compound often involves the preparation of azetidine derivatives through cyclization reactions and functional group transformations.

Key Synthetic Methods:

- Michael Additions: Utilized to introduce various substituents onto the azetidine ring.

- Electrophilic Additions: These reactions allow for the incorporation of different electrophiles, enhancing the compound's utility as a building block in organic synthesis .

Applications in Medicinal Chemistry

The compound has shown promise as a building block in drug discovery, particularly for developing biologically active compounds. Its structural attributes enable it to serve as a scaffold for various pharmacophores.

Biological Relevance:

- Peptidomimetics: Azetidines can mimic natural peptides, making them useful in designing inhibitors for biological pathways.

- Antimicrobial Agents: Research indicates potential applications in synthesizing compounds with antibacterial properties .

Case Studies and Research Findings

Several studies have documented the applications of this compound in developing new therapeutic agents:

Case Study 1: Synthesis of Antibacterial Agents

A study demonstrated the synthesis of azetidine derivatives that exhibited significant antibacterial activity against various strains. The introduction of the trifluoromethyl group was crucial for enhancing potency and selectivity .

Case Study 2: Peptidomimetic Applications

Research highlighted the use of this compound as a peptidomimetic scaffold. The compound's ability to mimic amino acid structures allowed for the design of inhibitors targeting specific enzymes involved in disease processes .

Comparative Analysis of Applications

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets. The hydroxyl group can form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogues and their properties:

Key Observations:

- Trifluoromethyl Group Impact : The -CF₃ group in this compound enhances electronegativity and metabolic resistance compared to fluorophenyl derivatives (e.g., 958297-40-0) .

- Salt Forms : Hydrochloride salts (e.g., 848192-96-1) improve solubility in polar solvents, facilitating formulation in drug delivery systems .

- Aromatic Substituents : Phenyl or pyridinyl groups (e.g., 2387602-02-8, 2090612-09-0) introduce π-π stacking interactions, beneficial for target binding in enzyme inhibitors .

Biological Activity

3-(Trifluoromethyl)azetidin-3-ol is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural properties, particularly the presence of the trifluoromethyl group. This article delves into its biological activity, mechanisms of action, and potential applications in drug development.

- Molecular Formula : CHFN

- Molecular Weight : Approximately 177.55 g/mol

- Structure : The trifluoromethyl group enhances lipophilicity and metabolic stability, contributing to its biological activity.

The mechanism of action for this compound involves its interaction with various molecular targets, particularly enzymes and receptors. The trifluoromethyl moiety increases the compound's ability to penetrate biological membranes, making it a candidate for enzyme inhibition or modulation. Notably, it has been identified as an inhibitor of enzymes involved in cholesterol biosynthesis, which may have implications for treating hypercholesterolemia.

Anticancer Potential

Research indicates that derivatives of azetidine compounds can exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit tubulin polymerization and induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The IC values for these compounds ranged from 10 to 33 nM, demonstrating potent antiproliferative effects comparable to established chemotherapeutics .

Enzyme Inhibition

The compound has been investigated for its potential to inhibit various kinases involved in cellular processes, suggesting its role in cancer treatment. The trifluoromethyl group enhances binding affinity to these enzymes, which is crucial for developing targeted therapies.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-(Difluoromethyl)azetidin-3-ol | Two fluorine atoms | Moderate enzyme inhibition |

| 3-(Fluoromethyl)azetidin-3-ol | One fluorine atom | Low anticancer activity |

| 1-Benzhydryl-3-(trifluoromethyl)azetidin-3-ol | Benzhydryl group + trifluoromethyl | Enhanced lipophilicity and stability |

The presence of the trifluoromethyl group in this compound is critical for its enhanced biological activity compared to other azetidine derivatives .

Case Studies and Research Findings

- Inhibition of Cholesterol Biosynthesis : A study demonstrated that this compound effectively inhibited key enzymes in the cholesterol synthesis pathway, indicating potential applications in managing hypercholesterolemia.

- Anticancer Studies : In vitro studies on azetidine derivatives showed significant antiproliferative activity against various cancer cell lines. For example, compounds with similar structures demonstrated IC values indicating strong efficacy against breast cancer cells .

- Enzyme Interaction Studies : Binding affinity assays revealed that the trifluoromethyl group significantly enhances interactions with specific kinases, leading to increased inhibition rates compared to non-fluorinated analogs .

Q & A

Q. Basic: What synthetic strategies are recommended for 3-(Trifluoromethyl)azetidin-3-ol, and how can intermediates be monitored?

Methodological Answer:

Synthesis typically involves azetidine ring functionalization or nucleophilic substitution. Key intermediates include trifluoromethylated precursors (e.g., 3-(trifluoromethyl)phenethylamine derivatives) and azetidine-3-ol scaffolds. Upstream reagents like ethanol, sodium hydroxide, and palladium carbon may be used for deprotection or hydrogenation steps .

Monitoring:

- HPLC-MS : Track intermediates by retention time and mass-to-charge ratio.

- NMR Spectroscopy : Confirm structural integrity via characteristic peaks (e.g., CF₃ group at ~110–120 ppm in ¹⁹F NMR).

- TLC : Use silica-gel plates with UV visualization for rapid progress assessment.

Q. Advanced: How does stereochemistry at the azetidine ring influence reactivity in nucleophilic substitutions?

Methodological Answer:

The stereochemical configuration (e.g., cis vs. trans substituents) impacts steric accessibility and electronic effects. For example:

- Steric Hindrance : Bulky trifluoromethyl groups may slow SN2 reactions but favor SN1 mechanisms.

- Electronic Effects : Electron-withdrawing CF₃ groups enhance electrophilicity of adjacent carbons.

Experimental Design: - Compare reaction rates of enantiopure vs. racemic mixtures under controlled conditions.

- Use X-ray crystallography or circular dichroism (CD) to correlate configuration with reactivity .

Q. Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

Key techniques include:

- NMR (¹H, ¹³C, ¹⁹F) : Resolve CF₃ (δ ~ -60 to -70 ppm in ¹⁹F NMR) and azetidine ring protons (δ ~ 3.5–4.5 ppm in ¹H NMR).

- FT-IR : Confirm hydroxyl (O-H stretch ~3200–3600 cm⁻¹) and CF₃ (~1250–1350 cm⁻¹) groups.

- HPLC-PDA : Assess purity (>95%) with a C18 column and acetonitrile/water gradient .

Critical Parameters: - Melting point (mp), boiling point (bp), and density (e.g., predicted density 1.142±0.06 g/cm³) .

Q. Advanced: How can computational methods optimize derivatives for enhanced bioactivity?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate energy barriers for reaction pathways (e.g., ring-opening) and predict pKa (e.g., 14.51±0.20 ).

- Molecular Dynamics (MD) : Simulate binding affinities to biological targets (e.g., enzymes with hydrophobic pockets favoring CF₃ groups).

- QSAR Modeling : Corate structural features (e.g., logP, polar surface area) with solubility or metabolic stability .

Q. Basic: What storage conditions ensure stability of this compound?

Methodological Answer:

- Temperature : Store at 2–8°C in amber vials to prevent thermal degradation and photolysis.

- Humidity Control : Use desiccants (e.g., silica gel) to avoid hygroscopic degradation.

- Validation : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring .

Q. Advanced: How should researchers resolve discrepancies in reported physicochemical data (e.g., pKa)?

Methodological Answer:

- Experimental Reassessment : Use potentiometric titration or UV-Vis spectroscopy under standardized conditions (I = 0.1 M KCl, 25°C).

- Computational Validation : Compare experimental pKa with DFT-calculated values (e.g., Gaussian09 with SMD solvation model).

- Literature Cross-Validation : Prioritize peer-reviewed studies over vendor data (e.g., PubChem over vendor catalogs) .

Q. Advanced: What strategies mitigate side reactions during trifluoromethyl group introduction?

Methodological Answer:

- Protection/Deprotection : Temporarily mask hydroxyl groups (e.g., silylation with TBSCl) before CF₃ incorporation.

- Radical-Mediated Methods : Use Langlois’ reagent (NaSO₂CF₃) under Cu/Ag catalysis for regioselective trifluoromethylation.

- Monitoring : Track by-products (e.g., defluorination) via ¹⁹F NMR or LC-MS .

Q. Basic: How does salt formation (e.g., hydrochloride) impact solubility and stability?

Methodological Answer:

- Solubility Enhancement : Hydrochloride salts (e.g., azetidin-3-ol HCl ) improve aqueous solubility via ion-dipole interactions.

- Stability Trade-offs : Salts may hydrolyze under basic conditions; test pH stability (pH 2–7) using accelerated aging studies.

- Characterization : Confirm salt stoichiometry via elemental analysis or ion chromatography .

Properties

IUPAC Name |

3-(trifluoromethyl)azetidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F3NO/c5-4(6,7)3(9)1-8-2-3/h8-9H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTIONBCSUYRIEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301301418 | |

| Record name | 3-(Trifluoromethyl)-3-azetidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301301418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848392-24-5 | |

| Record name | 3-(Trifluoromethyl)-3-azetidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=848392-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Trifluoromethyl)-3-azetidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301301418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.